molecular formula C11H15NO B13268000 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Cat. No.: B13268000
M. Wt: 177.24 g/mol
InChI Key: XWAWAABLCKLLQG-UHFFFAOYSA-N
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Description

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a heterocyclic compound that belongs to the benzazepine class. This compound is characterized by a seven-membered ring structure fused with a benzene ring and contains a hydroxyl group at the fifth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination, can yield the desired benzazepine derivative .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the ring structure or functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzene ring or the azepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzene or azepine ring.

Scientific Research Applications

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol include other benzazepine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydroxyl group at the fifth position. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

InChI

InChI=1S/C11H15NO/c1-8-2-3-9-7-12-5-4-11(13)10(9)6-8/h2-3,6,11-13H,4-5,7H2,1H3

InChI Key

XWAWAABLCKLLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNCCC2O)C=C1

Origin of Product

United States

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